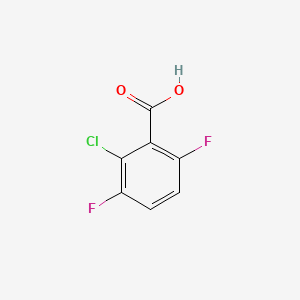
2-Chloro-3,6-difluorobenzoic acid
概要
説明
2-Chloro-3,6-difluorobenzoic acid is a chemical compound with the molecular formula C7H3ClF2O2 . It has a molecular weight of 192.55 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, one chlorine atom, and a carboxylic acid group . The InChI string representation of the molecule isInChI=1S/C7H3ClF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.55 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 37.3 Ų . The exact mass and monoisotopic mass of the compound are 191.9789634 g/mol .科学的研究の応用
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, which are structurally related to 2-Chloro-3,6-difluorobenzoic acid due to the presence of a benzoic acid moiety, are primarily used as preservatives in various products. They exhibit weak endocrine-disrupting properties and have been a subject of controversy regarding their health effects. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to the continuous introduction into the environment from consumer products. The prevalence of methylparaben and propylparaben in the environment reflects their common use in consumer products. Furthermore, the reaction of parabens with free chlorine leads to the formation of halogenated by-products, including chlorinated parabens, which are more stable and persistent than their parent compounds, raising concerns about their potential toxicity and the need for further studies (Haman et al., 2015).
Environmental Impact of Fluorinated Alternatives
Impact of Fluorinated Alternatives
PFASs, including fluorinated alternatives to this compound, are a group of emerging pollutants widely used in various industrial and consumer applications. Despite the efforts to find new compounds to replace PFASs, alternative compounds like HFPO-DA, HFPO-TA, and 6:2 Cl-PFESA have become dominant global pollutants. Although limited, existing toxicity assessments indicate that these novel fluorinated alternatives may exhibit comparable or more severe potential toxicity than legacy PFASs, suggesting that they are also harmful to the environment. This underscores the necessity for additional toxicological studies to ascertain the long-term viability of these fluorinated alternatives (Wang et al., 2019).
Understanding Chlorination and Dechlorination Mechanisms
Formation, Chlorination, and Destruction Mechanisms
Polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/Fs), closely related to chlorinated organic compounds like this compound, form almost inevitably in all thermal and combustion operations. Understanding the mechanisms of their formation, chlorination, dechlorination, and destruction is crucial due to their extreme toxicity and propensity to bioaccumulate. Research indicates that heterogeneous pathways contribute more significantly to the total yield of PCDD/Fs than the gas phase pathway in combustion systems. The chlorination patterns of precursors play a crucial role in determining the congener profiles of PCDD/F emissions. The theoretical studies suggest that these profiles are consistent with the thermodynamic stabilities of dioxins and furans produced in thermal processes. However, further investigations are needed to elucidate the complexities of both homogeneous and heterogeneous routes (Altarawneh et al., 2009).
Safety and Hazards
2-Chloro-3,6-difluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .
作用機序
Target of Action
It is known that this compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, the compound may participate in the transmetalation process , where it interacts with a metal catalyst to form new bonds .
Biochemical Pathways
Given its use in the suzuki–miyaura coupling reaction , it can be inferred that it plays a role in the synthesis of complex organic compounds.
Result of Action
As a participant in the suzuki–miyaura coupling reaction , it contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic compounds .
生化学分析
Biochemical Properties
2-Chloro-3,6-difluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth and differentiation . Additionally, this compound can alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant adverse effects . At high doses, this compound can cause toxic effects, including liver damage and alterations in metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substances . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . Additionally, this compound can influence the activity of other enzymes and cofactors involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within different cellular compartments . For instance, this compound can be transported into cells via organic anion transporters, which facilitate its uptake and distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization within the nucleus can affect gene expression and other nuclear processes .
特性
IUPAC Name |
2-chloro-3,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWJYTLVSFKOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378529 | |
| Record name | 2-Chloro-3,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287172-74-1 | |
| Record name | 2-Chloro-3,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



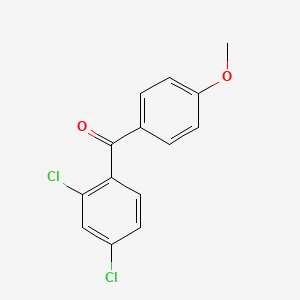
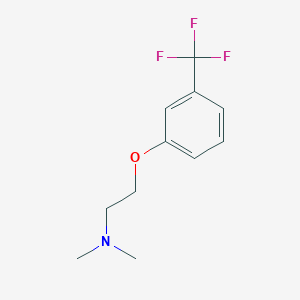

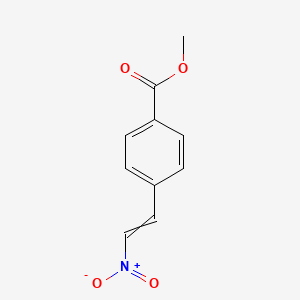

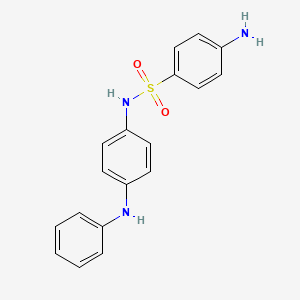

![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)
![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1362178.png)



